molecular formula C16H25NO3S B497780 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 915915-76-3

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B497780
CAS No.: 915915-76-3
M. Wt: 311.4g/mol
InChI Key: ONDOATRMIFPXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine is a sulfonamide-substituted piperidine derivative characterized by a 2-ethoxy-4-methylphenyl group attached via a sulfonyl linker to a 3,5-dimethylpiperidine core. The ethoxy and methyl groups on the phenyl ring enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-9-12(2)6-7-16(15)21(18,19)17-10-13(3)8-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOATRMIFPXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CC(CC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves several steps. The primary synthetic route includes the sulfonylation of 3,5-dimethylpiperidine with 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the piperidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce sulfides.

Scientific Research Applications

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery.

    Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Linkers

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine (sc-338852)
  • Structure : Features a 4-chloro-3-nitrophenyl group instead of 2-ethoxy-4-methylphenyl.
  • Key Differences: Substituent Effects: The nitro (-NO₂) and chloro (-Cl) groups are strong electron-withdrawing substituents, increasing electrophilicity and reactivity compared to the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups in the target compound . Applications: Likely used in pharmaceutical research; nitro groups are common in bioactive molecules but may raise toxicity concerns.
1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine
  • Structure : Replaces the substituted phenyl ring with a chloromethyl (-CH₂Cl) group.
  • Applications: More suited for chemical synthesis rather than direct therapeutic use due to instability .

Piperidine Derivatives with Aromatic Substituents

(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine (Compound 19)
  • Structure : Contains a 2,5-dimethoxy-4-(trifluoromethyl)phenyl group directly attached to the piperidine ring.
  • Key Differences :
    • Electronic Profile : The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups create a strong electron-deficient aromatic system, enhancing binding to serotonin receptors as a selective reuptake inhibitor .
    • Biological Activity : Likely exhibits higher potency in neurological targets compared to the ethoxy/methyl-substituted compound.
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
  • Structure : Features a nitro group at the 4-position of the phenyl ring.
  • Key Differences: Reactivity: The nitro group facilitates reduction reactions, enabling conversion to amino derivatives for further functionalization . Lipophilicity: Lower than the target compound due to polar nitro substituents.

Complex Piperidine-Phosphorus Hybrids

Dinaphtho-dioxaphosphepin Derivatives (e.g., C35H36NO4P)
  • Structure : Incorporates a dinaphtho-dioxaphosphepin moiety linked to 3,5-dimethylpiperidine.
  • Key Differences :
    • Functionality : The phosphorus-containing scaffold suggests applications in catalysis or as chiral ligands in asymmetric synthesis.
    • Complexity : Higher molecular weight (MW: 565.6) and stereochemical complexity compared to the target sulfonamide .

Biological Activity

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine, with the CAS number 915915-76-3, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and comparative analyses with similar compounds.

Structure and Composition

The molecular formula for this compound is C16H25NO3SC_{16}H_{25}NO_{3}S with a molecular weight of 311.4 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and an ethoxy-4-methylphenyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H25NO3SC_{16}H_{25}NO_{3}S
Molecular Weight311.4 g/mol
CAS Number915915-76-3
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. It is hypothesized that the compound may modulate enzyme activities or receptor functions, influencing cellular pathways relevant to disease mechanisms. The specific pathways affected can vary based on the context of use.

Pharmacological Applications

Research indicates that this compound may have potential applications in several areas:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor effects by inhibiting key signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, making it a candidate for treating inflammatory diseases .
  • Neurological Applications : There is ongoing research into the effects of similar compounds on neuronal pathways, potentially offering therapeutic benefits for neurodegenerative disorders .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies : A study highlighted the importance of substituent variations on the piperidine ring in influencing biological activity. Compounds with specific substitutions demonstrated enhanced activity against NF-κB pathways, suggesting a role in immune response modulation .
  • Comparative Analysis : In comparison to similar compounds like 1-(2-Ethoxy-4-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine and 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole, this compound exhibited distinct pharmacological profiles due to its unique functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.